Bemarinone hydrochloride is derived from the chemical class of pyridine derivatives. Its primary therapeutic application is in cardiovascular medicine, specifically for patients with chronic heart failure. The compound is often discussed in the context of combination therapies that include other cardiovascular agents to enhance efficacy and reduce potential side effects .
The synthesis of bemarinone hydrochloride involves several steps, typically starting from simpler organic compounds. A notable method includes:
The synthesis must be conducted under controlled conditions to ensure high yield and purity of the final product, with parameters such as temperature, reaction time, and solvent choice being critical for optimization .
The molecular structure of bemarinone hydrochloride can be represented by its chemical formula and its molecular weight is approximately 334.79 g/mol.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing potential interactions with target proteins in cardiac tissues .
Bemarinone hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
These reactions are crucial for understanding how bemarinone exerts its therapeutic effects and can inform further modifications to enhance activity or reduce side effects .
The mechanism of action of bemarinone hydrochloride primarily revolves around its role as a phosphodiesterase type III inhibitor:
Additionally, bemarinone may exert vasodilatory effects through relaxation of vascular smooth muscle via similar pathways involving cyclic adenosine monophosphate .
Bemarinone hydrochloride exhibits several notable physical and chemical properties:
These properties are important for formulation development and influence the drug's bioavailability and therapeutic efficacy .
Bemarinone hydrochloride is primarily used in clinical settings for:
Research continues into potential new applications for bemarinone, including its use in other cardiovascular conditions or as part of novel combination therapies that leverage its unique mechanism of action .
Bemarinone hydrochloride possesses the molecular formula C₁₁H₁₃ClN₂O₃, with a precise molecular weight of 256.686 g/mol. This represents the hydrochloride salt form of the free base Bemarinone (C₁₁H₁₂N₂O₃), which has a molecular weight of 220.225 g/mol [2] [3]. The addition of hydrochloric acid increases the molecular weight by 36.461 g/mol, consistent with salt formation at a basic nitrogen site within the molecule. The elemental composition reflects a quinazolinone derivative structure, specifically identified as 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone monohydrochloride [3]. The molecular weight determination is fundamental for spectroscopic characterization and quantitative analytical methods, with the value of 256.686 g/mol corresponding to the monoisotopic mass of the compound.
Table 1: Molecular Composition Analysis
Component | Formula | Molecular Weight (g/mol) | Contribution to Total Weight |
---|---|---|---|
Bemarinone free base | C₁₁H₁₂N₂O₃ | 220.225 | 85.82% |
Hydrochloride component | HCl | 36.461 | 14.18% |
Bemarinone hydrochloride | C₁₁H₁₃ClN₂O₃ | 256.686 | 100.00% |
Bemarinone hydrochloride is explicitly documented as an achiral molecule with no defined stereocenters [2] [3]. This structural characteristic distinguishes it from many pharmacologically active compounds that exhibit chirality and require absolute configuration assignment. The absence of chiral centers eliminates the need for stereochemical descriptors (R/S notation) or enantiomeric purity assessment. The molecule's symmetry and planar quinazolinone core contribute to its achiral nature, as confirmed by the lack of optical activity reported for this compound [3]. This achirality significantly simplifies its structural analysis compared to chiral pharmaceuticals where biological activity often depends on specific stereochemical configurations. The determination of achirality is typically established through symmetry analysis, molecular modeling, and confirmed experimentally through techniques such as polarimetry, which would show no optical rotation, and X-ray crystallography when suitable crystals are obtained [1] [6].
The structural characterization of Bemarinone hydrochloride is supported by standardized molecular identifiers and potential crystallographic data:
SMILES Notation: Cl.COC1=C(OC)C2=C(NC(=O)N=C2C)C=C1
[3]This character string encodes the molecular structure, indicating the presence of methoxy groups (OC), chloride ion (Cl), carbonyl group (C=O), and the quinazolinone ring system with its substitution pattern.
InChI Key: ZEHAPDWJZZTSOT-UHFFFAOYSA-N
[3]The International Chemical Identifier provides a standardized representation of the molecular structure, with the hashed version (InChIKey) enabling database searches. The "UHFFFAOYSA" segment confirms the absence of stereochemical features, consistent with its achirality.
Crystallographic Analysis: While specific crystal structure data for Bemarinone hydrochloride is not provided in the search results, the Cambridge Structural Database (CSD) serves as the authoritative repository for such information on small organic molecules [4]. Potential crystallographic characterization would provide definitive bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state. The CSD contains over 1.2 million curated structures, with tools enabling advanced conformational analysis that could be applied to Bemarinone hydrochloride if crystallographic data becomes available [4]. Such analysis would be particularly valuable for understanding the protonation site and hydrogen bonding patterns in the crystalline form.
Table 2: Spectroscopic Identifiers and Potential Analytical Applications
Identifier Type | Value/Application | Structural Information Provided |
---|---|---|
SMILES | Cl.COC1=C(OC)C2=C(NC(=O)N=C2C)C=C1 | Connectivity, functional groups, ring system |
InChIKey | ZEHAPDWJZZTSOT-UHFFFAOYSA-N | Standardized structural representation |
Theoretical VCD/ECD | Not applicable (achiral) | Confirms absence of chirality |
CSD Analysis | Potential future application | Solid-state conformation, packing interactions |
The conversion of Bemarinone to its hydrochloride salt follows a common pharmaceutical strategy to enhance physicochemical properties, analogous to other bioactive compounds:
Solubility Enhancement: Salt formation typically increases aqueous solubility compared to the free base, facilitating formulation and potentially improving bioavailability. This is particularly important for compounds like Bemarinone hydrochloride that were investigated as positive inotropic agents for congestive heart failure management [3]. The hydrochloride salt formation protonates the basic nitrogen in the quinazolinone ring, creating a water-soluble ionic form.
Structural Comparison: The free base Bemarinone (C₁₁H₁₂N₂O₃) exhibits a molecular weight of 220.225 g/mol and a calculated density of 1.29 g/cm³ [2]. Conversion to the hydrochloride salt increases density to approximately 1.29 g/cm³ (estimated for solid form) and significantly alters the crystal lattice structure. Unlike chiral compounds such as berberine/berberine HCl where stereochemical integrity must be maintained during salt formation, Bemarinone's achirality simplifies this process without stereochemical considerations [5].
Functional Analogues: The structural features of Bemarinone hydrochloride place it within the quinazolinone class of compounds, distinguishing it from other heterocyclic systems. Unlike β-lactam antibiotics that require precise stereochemical configuration for biological activity [6], Bemarinone hydrochloride's mechanism as a phosphodiesterase III inhibitor depends primarily on electronic properties rather than specific chirality. This difference significantly impacts the complexity of structural characterization, as β-lactams require sophisticated chiroptical methods (ECD/VCD) for absolute configuration determination [1] [6], while Bemarinone hydrochloride's analysis focuses on constitutional isomerism and purity assessment.
Table 3: Salt Formation Comparative Analysis
Characteristic | Bemarinone Free Base | Bemarinone Hydrochloride | Pharmaceutical Advantage |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₃ClN₂O₃ | Ionic form enhances solubility |
Molecular Weight (g/mol) | 220.225 | 256.686 | Increased mass facilitates crystallization |
Nitrogen Basicity | Free base (pKa ~8-10) | Protonated (quaternary) | Improved water solubility |
Chirality | Achiral | Achiral | No stereochemical complications |
Typical Formulation | Not suitable | Solid dosage forms | Enhanced stability and handling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7